
5-(Difluoromethylsulfonyl)-2-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethylsulfonyl)-2-(trifluoromethoxy)aniline is a fluorinated aromatic compound known for its unique chemical properties and potential applications in various fields. The presence of both difluoromethylsulfonyl and trifluoromethoxy groups on the aniline ring imparts distinct reactivity and stability to the molecule, making it a valuable compound in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethylsulfonyl)-2-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the trifluoromethoxy group onto an aniline derivative, followed by the addition of the difluoromethylsulfonyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques, such as chromatography and recrystallization, to obtain the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethylsulfonyl)-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethylsulfonyl)-2-(trifluoromethoxy)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethylsulfonyl)-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethoxy)aniline: Similar in structure but lacks the difluoromethylsulfonyl group.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone, used in similar applications.
Uniqueness
5-(Difluoromethylsulfonyl)-2-(trifluoromethoxy)aniline is unique due to the presence of both difluoromethylsulfonyl and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and enhances its potential in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H6F5NO3S |
|---|---|
Molekulargewicht |
291.20 g/mol |
IUPAC-Name |
5-(difluoromethylsulfonyl)-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H6F5NO3S/c9-7(10)18(15,16)4-1-2-6(5(14)3-4)17-8(11,12)13/h1-3,7H,14H2 |
InChI-Schlüssel |
ZXSQUMUXFWAOMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)N)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
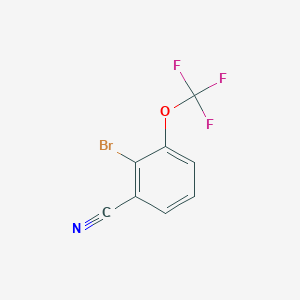

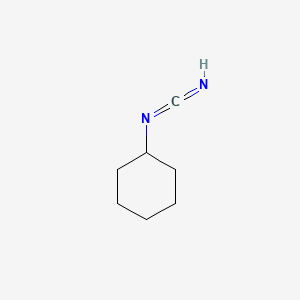
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
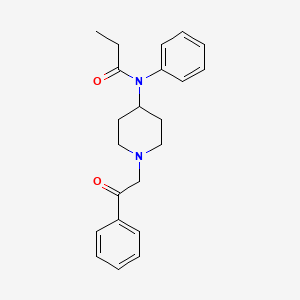

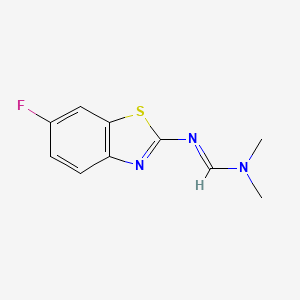
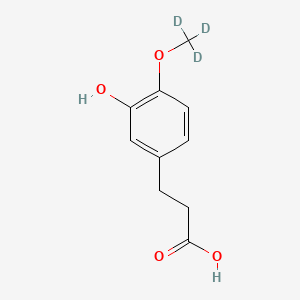
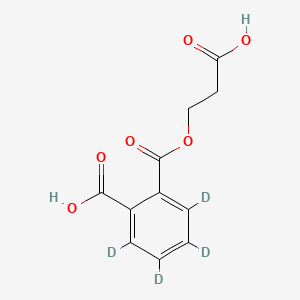
![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)


